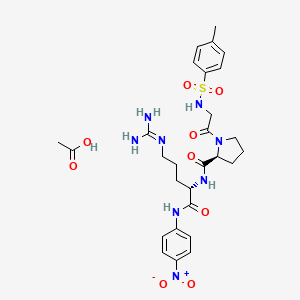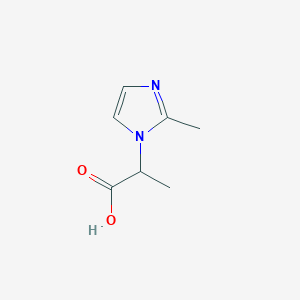
Iridium(IV) chloride hydrate
Overview
Description
Iridium(IV) chloride hydrate is a black crystalline solid that serves as a precursor for synthesizing iridium-based catalysts and nanoparticles. The compound consists of iridium in its +4 oxidation state, bound to chloride ions and water molecules. The stoichiometry is represented as IrCl₄ · xH₂O, where x represents the variable number of water molecules associated with the compound .
Mechanism of Action
Target of Action
Iridium(IV) chloride hydrate primarily targets the synthesis of iridium-based catalysts and nanoparticles . These catalysts and nanoparticles play a crucial role in various chemical transformations, including the hydrogenation of a series of nitrogen heterocycles .
Mode of Action
The compound interacts with its targets through its unique structure, consisting of iridium in its +4 oxidation state, bound to chloride ions and water molecules . This specific composition contributes to its versatility in various synthetic applications .
Biochemical Pathways
This compound affects the biochemical pathways involved in the hydrogenation of nitrogen heterocycles . The compound serves as a precursor for the synthesis of iridium oxide nanoparticles, which exhibit exceptional catalytic activity in these transformations .
Pharmacokinetics
Its use in the synthesis of catalysts and nanoparticles suggests that its bioavailability is likely influenced by these processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a catalyst. For instance, it is used to fabricate an Ir-decorated graphene electrode for vanadium redox flow batteries . The resulting Ir-decorated graphene electrodes exhibit improved stability and performance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that safety data sheets indicate that the compound may cause long-term adverse effects in the environment .
Biochemical Analysis
Biochemical Properties
Iridium(IV) chloride hydrate plays a significant role in biochemical reactions. It is used as a precursor to synthesize iridium oxide nanoparticles, which find application as stable catalysts in various chemical transformations . These nanoparticles exhibit exceptional catalytic activity in the hydrogenation of a range of nitrogen heterocycles
Molecular Mechanism
It is known to be involved in the synthesis of iridium oxide nanoparticles
Preparation Methods
Synthetic Routes and Reaction Conditions
Iridium(IV) chloride hydrate can be synthesized through various methods. One common method involves the direct dissolution of iridium powder in hydrochloric acid. This process typically takes place in a U-shaped electrolytic cell, where alternating current is applied to dissolve the iridium powder into the hydrochloric acid, forming a chloroiridic acid aqueous solution. The solution is then filtered and distilled to obtain a concentrated chloroiridic acid solution, which is subsequently crystallized to form this compound .
Industrial Production Methods
Industrial production of this compound often involves the recovery and purification of iridium from secondary resources. This process includes pretreatment, dissolution, and purification steps. Effective dissolution methods such as alloy fragmentation, molten acid leaching, molten salt chlorination, pressurized chlorination, and electrochemical dissolution are employed to extract iridium. The purification process may involve precipitation purification, solvent extraction, and ion exchange to achieve high-purity iridium .
Chemical Reactions Analysis
Scientific Research Applications
Comparison with Similar Compounds
Iridium(IV) chloride hydrate can be compared with other iridium compounds such as iridium(III) chloride hydrate and iridium(IV) oxide.
Iridium(III) Chloride Hydrate: This compound contains iridium in the +3 oxidation state and is used in similar catalytic applications.
Iridium(IV) Oxide: Iridium(IV) oxide is a direct oxidation product of this compound and serves as a stable catalyst in various chemical reactions.
This compound is unique due to its versatility as a precursor for various iridium-based catalysts and its ability to form nanoparticles with controlled size and morphology .
Properties
IUPAC Name |
tetrachloroiridium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Ir.H2O/h4*1H;;1H2/q;;;;+4;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDBPOWBLLYZRG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ir](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H2IrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583556 | |
| Record name | Tetrachloroiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207399-11-9, 119401-96-6 | |
| Record name | Tetrachloroiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iridium tetrachloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iridium(IV) chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















